1-Iodo-1,2,3,4-tetrahydronaphthalene
Overview
Description
1-Iodo-1,2,3,4-tetrahydronaphthalene is a derivative of 1,2,3,4-Tetrahydronaphthalene (Tetralin), a bicyclic hydrocarbon . Tetralin is a constituent of petroleum and coal tar and is used in coal liquefaction and as an alternative to turpentine in paints and waxes .
Molecular Structure Analysis
The molecular structure of 1-Iodo-1,2,3,4-tetrahydronaphthalene consists of 10 carbon atoms, 11 hydrogen atoms, and 1 iodine atom . It is a derivative of Tetralin, which has the chemical formula C10H12 .Physical And Chemical Properties Analysis
Tetralin, the parent compound, is a colorless liquid with a density of 0.970 g/cm3 . It has a melting point of -35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water .Scientific Research Applications
Biofortification and Plant Growth
Iodine is not considered essential for land plants, but it plays a critical role in some aquatic plants and human health. The agricultural application of iodine to enhance growth, environmental adaptation, and stress tolerance in plants is an active research area. Biofortification with iodine is considered an adequate method to ensure proper iodine intake in the population, with studies reporting beneficial effects including better growth and stress tolerance in various species (Medrano-Macías et al., 2016).
Analytical Methods for Iodine Determination
The determination of iodine using instrumental analysis, such as inductively coupled plasma spectrometry (ICP-MS), is crucial due to its physiological roles. The literature discusses sample preparation and measurement techniques for iodine determination in various samples, highlighting the challenges and limitations of current methods (Oliveira et al., 2010).
Environmental and Health Impacts
The review on microbial biodegradation of polyaromatic hydrocarbons (PAHs) highlights the role of microorganisms in the ecological recovery of PAH-contaminated sites. Given that 1-Iodo-1,2,3,4-tetrahydronaphthalene is a halogenated organic compound, understanding the microbial degradation mechanisms of similar compounds is essential for environmental management and remediation efforts (Peng et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-iodo-1,2,3,4-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMRAQWWRAUTLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462369 | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
161989-14-6 | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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